Flavone, 5,7-dihydroxy-2/'-methoxy-
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Overview
Description
It is naturally occurring and exhibits estrogenic activity, similar to other hydroxylated estrogen metabolites . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyestrone can be synthesized through several chemical pathways. One common method involves the hydroxylation of estrone using specific catalysts and reagents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective hydroxylation at the 4-position of the estrone molecule .
Industrial Production Methods: Industrial production of 4-Hydroxyestrone often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyestrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates involved in various biological processes.
Reduction: Reduction reactions can convert 4-Hydroxyestrone into less active metabolites.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Hydroxyestrone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study estrogen metabolism and the effects of hydroxylation on estrogenic activity.
Medicine: It is investigated for its potential therapeutic applications, particularly in hormone replacement therapy and cancer research.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
4-Hydroxyestrone exerts its effects through several molecular mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, modulating gene expression and influencing various physiological processes.
Oxidative Stress Modulation: It has been shown to protect neuronal cells against oxidative damage by modulating the activity of antioxidant enzymes and pathways.
Cell Signaling Pathways: It influences signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Hydroxyestrone is unique compared to other similar compounds due to its specific hydroxylation pattern and biological activity. Similar compounds include:
2-Hydroxyestrone: Another hydroxylated estrogen metabolite with different biological properties.
16α-Hydroxyestrone: Known for its strong estrogenic activity and role in pregnancy.
4-Hydroxyestradiol: A closely related compound with similar hydroxylation but different estrogenic potency.
Properties
CAS No. |
10458-35-2 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |
InChI Key |
SWYVZKGICYEZDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
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